molecular formula C15H14O3 B14169658 Isolapachol CAS No. 4042-39-1

Isolapachol

Cat. No.: B14169658
CAS No.: 4042-39-1
M. Wt: 242.27 g/mol
InChI Key: WRHNDZLGEDCHHD-BQYQJAHWSA-N
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Description

Isolapachol is a naturally occurring naphthoquinone derivative, structurally related to lapachol and lapachone. It is known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isolapachol can be synthesized from lapachol through a condensation reaction with aldehydes. For instance, the condensation of lapachol with isovaleraldehyde results in the formation of this compound . The reaction typically involves heating the reactants in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves the extraction of lapachol from natural sources such as the bark of Tabebuia species. The extracted lapachol is then subjected to chemical modifications to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Isolapachol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the quinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .

Comparison with Similar Compounds

Uniqueness of Isolapachol: this compound stands out due to its selective antiparasitic activity against Plasmodium falciparum and its ability to inhibit hemozoin formation without causing genotoxicity . This makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

4042-39-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-hydroxy-3-[(E)-3-methylbut-1-enyl]naphthalene-1,2-dione

InChI

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-9,16H,1-2H3/b8-7+

InChI Key

WRHNDZLGEDCHHD-BQYQJAHWSA-N

Isomeric SMILES

CC(C)/C=C/C1=C(C2=CC=CC=C2C(=O)C1=O)O

Canonical SMILES

CC(C)C=CC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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